molecular formula C19H14Cl2N6OS2 B385621 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide CAS No. 720671-39-6

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No.: B385621
CAS No.: 720671-39-6
M. Wt: 477.4g/mol
InChI Key: SGHBIDNMAZZQHM-UHFFFAOYSA-N
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Description

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and a phenyltetrazolyl group

Preparation Methods

The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 1-phenyltetrazole-5-thiol in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole and tetrazole derivatives.

Scientific Research Applications

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound

Properties

CAS No.

720671-39-6

Molecular Formula

C19H14Cl2N6OS2

Molecular Weight

477.4g/mol

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H14Cl2N6OS2/c20-13-6-12(7-14(21)9-13)8-16-10-22-18(30-16)23-17(28)11-29-19-24-25-26-27(19)15-4-2-1-3-5-15/h1-7,9-10H,8,11H2,(H,22,23,28)

InChI Key

SGHBIDNMAZZQHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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